Dimethyloxaloylglycine

Vue d'ensemble

Description

La diméthyloxalylglycine (DMOG) est un inhibiteur compétitif perméable aux cellules des protéines contenant un domaine hydroxylase prolylique (PHD) et des hydroxylases prolyliques du facteur inductible par l'hypoxie (HIF-PH). C'est un analogue de l'α-cétoglutarate et il est connu pour sa capacité à stabiliser et à accumuler le facteur inductible par l'hypoxie-1α (HIF-1α) in vitro et in vivo . Le DMOG est largement utilisé dans la recherche scientifique en raison de son rôle dans l'imitation de l'hypoxie et la régulation de divers processus cellulaires.

Applications De Recherche Scientifique

DMOG has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Dimethyloxaloylglycine (DMOG) primarily targets Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), a key enzyme involved in the regulation of the Hypoxia-Inducible Factor (HIF) pathway . HIF-PH is responsible for the hydroxylation of HIF, a process that marks HIF for degradation under normal oxygen conditions . By inhibiting HIF-PH, DMOG stabilizes HIF, allowing it to accumulate even under normal oxygen conditions .

Mode of Action

DMOG acts as a competitive inhibitor of HIF-PH . It is an α-ketoglutarate analogue and inhibits α-KG-dependent hydroxylases . By inhibiting HIF-PH, DMOG prevents the hydroxylation and subsequent degradation of HIF, leading to its stabilization and accumulation . This results in the activation of the HIF pathway, even under normoxic conditions .

Biochemical Pathways

The primary biochemical pathway affected by DMOG is the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by HIF-PH, marking it for degradation . This leads to the accumulation of HIF and the activation of the HIF pathway . The HIF pathway upregulates hundreds of genes that help cells survive in reduced oxygen environments .

Pharmacokinetics

It is known that dmog is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The primary result of DMOG’s action is the activation of the HIF pathway and the upregulation of genes that help cells survive in hypoxic conditions . This can lead to various cellular effects, such as increased cell survival, angiogenesis, and metabolic changes . For example, DMOG has been shown to enhance the angiogenic activity of mesenchymal stem cells, contributing to bone regeneration .

Action Environment

The efficacy and stability of DMOG can be influenced by various environmental factors. For instance, the oxygen concentration in the environment can affect the degree to which DMOG induces HIF accumulation . In normoxic conditions, DMOG can induce a hypoxia-like response by inhibiting HIF-PH and stabilizing HIF . In hypoxic conditions, hif is naturally stabilized, and the effects of dmog may be less pronounced

Analyse Biochimique

Biochemical Properties

Dimethyloxaloylglycine plays a significant role in biochemical reactions, particularly in angiogenesis . It interacts with HIF-1α, an important protein that can activate a broad array of angiogenic factors . The interaction between this compound and HIF-1α is crucial for the angiogenic activity of bone mesenchymal stem cells (BMSCs) in tissue-engineered bone .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating the expression of HIF-1α, which in turn enhances the mRNA expression and secretion of related angiogenic factors in BMSCs . This impact on cell signaling pathways and gene expression significantly improves the angiogenic activity of BMSCs .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting PHD enzymes . This inhibition stabilizes HIF-1α, even in cells at normal oxygen tension . The stabilized HIF-1α can then activate a broad array of angiogenic factors, leading to enhanced angiogenic activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that this compound significantly enhances the mRNA expression and secretion of related angiogenic factors in BMSCs

Metabolic Pathways

This compound is involved in the HIF-1α pathway, where it inhibits PHD enzymes to stabilize HIF-1α

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le DMOG peut être synthétisé par estérification du chlorure d'oxalyle avec la diméthylamine, suivie d'une hydrolyse pour donner de la diméthyloxalylglycine. La réaction implique généralement l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine pour faciliter le processus d'estérification .

Méthodes de production industrielle

La production industrielle de DMOG implique des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le DMOG subit principalement des réactions liées à son rôle d'agent mimétique de l'hypoxie. Il peut participer à des réactions d'oxydation et de réduction, en particulier celles impliquant la stabilisation du HIF-1α .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le DMOG comprennent l'α-cétoglutarate, les inhibiteurs de l'hydroxylase prolylique et divers solvants tels que le diméthylsulfoxyde (DMSO) et l'eau. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir une activité optimale .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le DMOG sont généralement liés à la stabilisation du HIF-1α et à l'activation subséquente des voies de signalisation en aval. Cela comprend la régulation positive des gènes impliqués dans l'angiogenèse, le métabolisme et la survie cellulaire .

Applications de la recherche scientifique

Le DMOG a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le DMOG exerce ses effets en inhibant les protéines contenant un domaine hydroxylase prolylique (PHD) et les hydroxylases prolyliques du facteur inductible par l'hypoxie (HIF-PH). Cette inhibition conduit à la stabilisation et à l'accumulation du HIF-1α, qui à son tour active la transcription de divers gènes impliqués dans l'angiogenèse, le métabolisme et la survie cellulaire . Les cibles moléculaires du DMOG comprennent la sous-unité HIF-1α et les enzymes responsables de sa dégradation .

Comparaison Avec Des Composés Similaires

Composés similaires

Diméthyloxalylglycine (DMOG) : Connu pour son rôle dans la stabilisation du HIF-1α et l'imitation de l'hypoxie.

Chlorure de cobalt : Un autre agent mimétique de l'hypoxie qui stabilise le HIF-1α par un mécanisme différent.

Désferrioxamine : Un agent chélateur qui stabilise également le HIF-1α en inhibant les hydroxylases prolyliques.

Unicité

Le DMOG est unique dans sa capacité à imiter l'hypoxie en inhibant directement les hydroxylases prolyliques, ce qui conduit à la stabilisation du HIF-1α. Cela en fait un outil précieux dans la recherche axée sur la compréhension de la réponse cellulaire à l'hypoxie et le développement d'applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

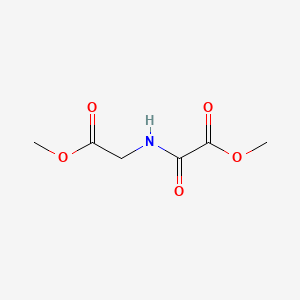

methyl 2-[(2-methoxy-2-oxoethyl)amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-11-4(8)3-7-5(9)6(10)12-2/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJOZDZCRHCODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339961 | |

| Record name | DMOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-63-1 | |

| Record name | DMOG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89464-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Dimethyloxaloylglycine and how does it interact with it?

A1: this compound primarily targets the family of prolyl hydroxylase domain-containing proteins (PHDs). [] These enzymes are responsible for hydroxylating the alpha subunit of hypoxia-inducible factors (HIFs), ultimately leading to their degradation under normoxic conditions. This compound competitively inhibits PHDs by mimicking their natural substrate, 2-oxoglutarate, thereby stabilizing HIFs and mimicking a hypoxic response. [, ]

Q2: What are the downstream consequences of this compound-mediated PHD inhibition?

A2: Inhibition of PHDs by this compound leads to the stabilization and activation of HIFs, particularly HIF-1α and HIF-2α. [, , ] This activation triggers the transcription of numerous genes involved in crucial cellular processes, including:

- Angiogenesis: VEGF, Flt-1, KDR/Flk-1 [, ]

- Glycolysis: Glucose transporter 1 (GLUT-1), Phosphoglycerate Kinase 1 [, ]

- Erythropoiesis: Erythropoietin (EPO) [, ]

- Cell proliferation and survival: [, ]

Q3: this compound induces a hypoxic response. What are the potential benefits of this in a therapeutic context?

A3: Inducing a hypoxic response with this compound can be beneficial in situations where enhancing these processes is desired, such as:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.